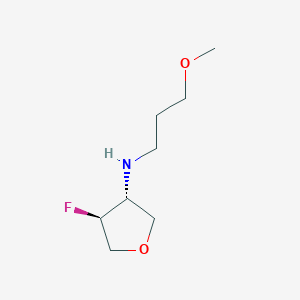![molecular formula C9H16O3S B1485797 (3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol CAS No. 2166491-60-5](/img/structure/B1485797.png)
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol
概要
説明
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol: is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfur-containing heterocyclic compounds, which are known for their diverse chemical properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol typically involves multiple steps, starting with the preparation of the oxolan-3-ol core. One common synthetic route includes the following steps:
Formation of the oxolan-3-ol core: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the sulfur atom: : The sulfur atom is introduced via a substitution reaction, where a suitable thiolating agent is used to replace a leaving group on the oxolan-3-ol core.
Stereochemical control: : The stereochemistry of the final product is controlled through the use of chiral catalysts or starting materials to ensure the formation of the (3R,4R) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding thiol derivative.
Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups at the sulfur atom.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and sodium periodate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfoxides and sulfones are common products of oxidation reactions.
Reduction: : Thiol derivatives are typically formed during reduction reactions.
Substitution: : Various functionalized derivatives can be obtained through substitution reactions, depending on the nucleophile used.
科学的研究の応用
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol: has several applications in scientific research, including:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: : It can serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: : Potential therapeutic applications include the development of drugs targeting specific biological pathways.
Industry: : The compound may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol: can be compared with other sulfur-containing heterocyclic compounds, such as:
Thiol derivatives: : These compounds have similar sulfur functionalities but differ in their ring structures and stereochemistry.
Sulfoxides and sulfones: : These compounds are oxidation products of thiols and have different chemical properties and applications.
The uniqueness of This compound lies in its specific stereochemistry and the presence of both oxygen and sulfur atoms in its structure, which can lead to distinct reactivity and biological activity.
特性
IUPAC Name |
(3R,4R)-4-(2-methyloxolan-3-yl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-6-8(2-3-12-6)13-9-5-11-4-7(9)10/h6-10H,2-5H2,1H3/t6?,7-,8?,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIWFOOVYZMDSW-SRKTWWLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,4R)-4-[(2-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485718.png)
![5-Methyl-2-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]pyrimidin-4-ol](/img/structure/B1485719.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)





![1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol](/img/structure/B1485731.png)
![trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485735.png)
![trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485736.png)
![trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B1485737.png)
